chemical structure and physical properties of Cimetidine Impurity 3
chemical structure and physical properties of Cimetidine Impurity 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a histamine H2-receptor antagonist, has been a cornerstone in the treatment of acid-related gastrointestinal disorders. The control of impurities in active pharmaceutical ingredients (APIs) like cimetidine is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This technical guide provides a comprehensive overview of Cimetidine Impurity 3, a known related substance of cimetidine. The guide will delve into the chemical structure and physicochemical properties of this impurity, discuss its potential formation pathways, and present analytical methodologies for its identification and quantification. This document is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of cimetidine.
Introduction: The Imperative of Impurity Profiling in Cimetidine
The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations that can lead to the formation of unintended molecules known as impurities. These impurities can arise from various sources, including raw materials, intermediates, degradation of the API, and interactions with manufacturing equipment or packaging. Regulatory agencies worldwide, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.
Cimetidine is no exception. A number of related substances have been identified and are monitored during its production and storage. Understanding the chemical and physical properties of these impurities is paramount for developing robust analytical methods for their detection and for assessing their potential impact on the drug's safety and efficacy. This guide focuses specifically on Cimetidine Impurity 3, providing a detailed examination of its known characteristics.
Chemical Identity and Structure of Cimetidine Impurity 3
Cimetidine Impurity 3 is a molecule that shares structural similarities with the parent cimetidine molecule. Its systematic identification is crucial for accurate analytical characterization.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 1,1'-((methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(2-cyano-3-methylguanidine)[1] |
| CAS Number | 208447-53-4[1][2][3][4] |
| Molecular Formula | C11H20N8S2[1][2][4] |
| Molecular Weight | 328.46 g/mol [1][2][4] |
Chemical Structure
The chemical structure of Cimetidine Impurity 3 is characterized by two cyano-methylguanidine moieties linked by a methylenebis(sulfanediyl)bis(ethane) chain.
Figure 1. Chemical Structure of Cimetidine Impurity 3.
Physicochemical Properties
Detailed experimental data on the physical properties of Cimetidine Impurity 3 are not extensively available in public literature. The information is typically provided by commercial suppliers of the reference standard. However, based on its chemical structure, some properties can be inferred.
| Property | Value/Information |
| Melting Point | Not publicly available. Expected to be a solid at room temperature. |
| Boiling Point | Not publicly available. Likely to decompose at high temperatures. |
| Solubility | Not publicly available. The presence of multiple nitrogen and sulfur atoms suggests potential solubility in polar organic solvents. |
| pKa | Not publicly available. The guanidine groups are basic and will have corresponding pKa values. |
Potential Formation and Synthesis
The precise pathways for the formation of Cimetidine Impurity 3 during the synthesis of cimetidine are not explicitly detailed in publicly accessible literature. However, based on its structure, it is likely formed from the reaction of intermediates or reagents used in the cimetidine synthesis process.
A hypothetical formation pathway could involve the reaction of two molecules of a cimetidine precursor containing the cyano-methylguanidino-ethyl-thio group with a one-carbon source, such as formaldehyde or a related methylene-donating species, leading to the methylene bridge between the two sulfur atoms.
The synthesis of Cimetidine Impurity 3 as a reference standard would likely follow a convergent approach, where the central methylenebis(sulfanediyl)bis(ethane) core is first synthesized and then reacted with a suitable cyano-methylguanidine precursor.
Analytical Characterization
The identification and quantification of Cimetidine Impurity 3 in cimetidine drug substance and product require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method would be employed for the separation of cimetidine and its impurities.
Illustrative HPLC Method:
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Column: C18, 4.6 mm x 250 mm, 5 µm
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Mobile Phase A: Phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.8 with phosphoric acid)
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Mobile Phase B: Acetonitrile
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Gradient: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of all components.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 220 nm
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Injection Volume: 20 µL
This method would allow for the separation of Cimetidine Impurity 3 from the main cimetidine peak and other related substances. The retention time of the impurity would be confirmed by injecting a qualified reference standard of Cimetidine Impurity 3.
Figure 2. A generalized workflow for the HPLC analysis of Cimetidine Impurity 3.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of impurities. For Cimetidine Impurity 3, electrospray ionization (ESI) in positive mode would likely be effective due to the presence of basic nitrogen atoms. The expected [M+H]+ ion would be observed at m/z 329.46. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of Cimetidine Impurity 3. The ¹H NMR spectrum would show characteristic signals for the methyl groups, the methylene groups of the ethane and central bridge, and the NH protons. ¹³C NMR would provide information on all the carbon atoms in the molecule. While specific spectral data is not publicly available, it is a standard component of the characterization data provided by suppliers of the reference material.
Infrared (IR) Spectroscopy
FT-IR spectroscopy can provide information about the functional groups present in the molecule. Key expected absorption bands would include those for N-H stretching, C≡N (nitrile) stretching, and C-N and C-S bond vibrations.
Toxicological Assessment
There is no publicly available toxicological data specifically for Cimetidine Impurity 3. According to ICH guidelines, impurities found at levels above a certain threshold require toxicological evaluation. If this impurity is typically found at very low levels (e.g., below 0.15%), extensive toxicological studies may not be required. However, any impurity with the potential for significant toxicity, regardless of its level, must be carefully evaluated. Without specific data, a preliminary assessment would consider the structural alerts within the molecule. The cyano and guanidine groups are common in pharmaceuticals and their metabolites.
Conclusion
Cimetidine Impurity 3 is a known related substance of cimetidine that requires careful monitoring and control during the manufacturing process. This guide has summarized the available information on its chemical structure, physicochemical properties, potential formation, and analytical characterization. While detailed experimental data for some properties are not in the public domain, the provided information, based on its chemical identity and general analytical principles, serves as a valuable resource for professionals in the pharmaceutical industry. The development and validation of robust analytical methods are essential for ensuring that cimetidine and its formulations meet the required quality and safety standards. Further research into the synthesis, formation pathways, and toxicology of this impurity would be beneficial for the scientific community.
References
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Veeprho. Cimetidine Impurity 3 | CAS 208447-53-4. [Link]
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NextSDS. Cimetidine Impurity 3 — Chemical Substance Information. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
